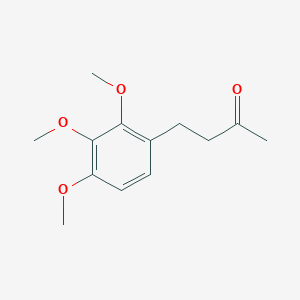![molecular formula C12H12O2 B13593356 2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-6'-carboxylic acid CAS No. 2376514-25-7](/img/structure/B13593356.png)
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-6'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-6’-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a cyclopropane ring fused to an indene moiety, with a carboxylic acid functional group attached to the indene ring. The spirocyclic structure imparts unique chemical and physical properties, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-6’-carboxylic acid typically involves the formation of the spirocyclic structure through cyclopropanation reactions. One common method is the reaction of indene derivatives with diazo compounds in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-6’-carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-6’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropane ring or the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-6’-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-6’-carboxylic acid exerts its effects depends on its interactions with molecular targets. The spirocyclic structure can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. Detailed studies on its binding affinity and molecular interactions are necessary to elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid
- 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-2-carboxylic acid
Uniqueness
2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-6’-carboxylic acid is unique due to the position of the carboxylic acid group on the indene ring. This positional difference can significantly impact its chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
2376514-25-7 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
spiro[1,2-dihydroindene-3,1'-cyclopropane]-5-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c13-11(14)9-2-1-8-3-4-12(5-6-12)10(8)7-9/h1-2,7H,3-6H2,(H,13,14) |
InChI Key |
ODQYJDKROKYGQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)C3=C1C=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


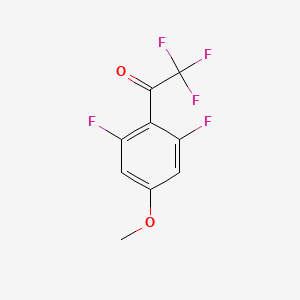
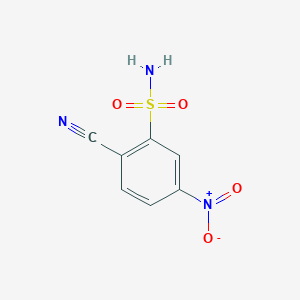
![O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride](/img/structure/B13593284.png)
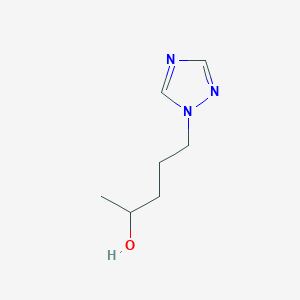
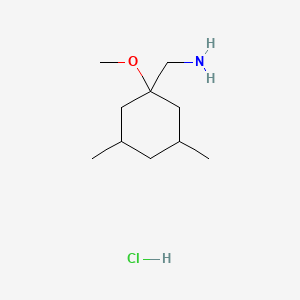
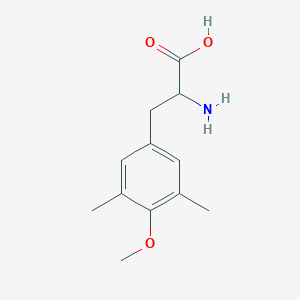
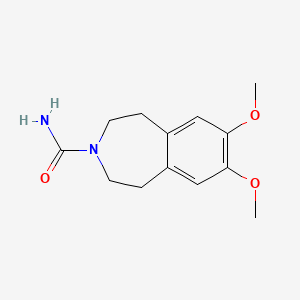
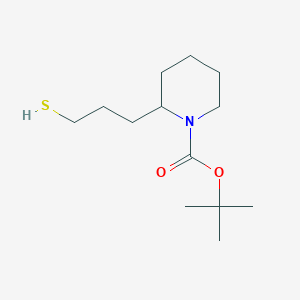

![(R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13593332.png)
![2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13593336.png)
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13593355.png)

